molecular formula C22H24N2O4 B2683885 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea CAS No. 1351608-51-9

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea

Cat. No.: B2683885
CAS No.: 1351608-51-9
M. Wt: 380.444
InChI Key: IYEKHJGNCJXVRB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a synthetic organic compound characterized by the presence of a benzyl group substituted with two methoxy groups, a naphthyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with a suitable nucleophile, such as sodium azide, to form the corresponding azide intermediate.

    Reduction of the Azide: The azide intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH4).

    Coupling with Naphthyl Ethanol: The resulting amine is coupled with 2-hydroxy-2-(naphthalen-1-yl)ethanol in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The benzyl and naphthyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(2-hydroxyethyl)urea: Lacks the naphthyl group, which may affect its biological activity and chemical properties.

    1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylethyl)urea: Contains a phenyl group instead of a naphthyl group, which may result in different interactions with molecular targets.

Uniqueness

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is unique due to the presence of both the naphthyl and benzyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a synthetic compound notable for its unique structural features, which include a benzyl group with two methoxy substituents and a naphthyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The chemical formula for this compound is C22H24N2O4C_{22}H_{24}N_{2}O_{4}. Below is a summary of its structural characteristics:

Property Details
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea
Molecular Weight 368.44 g/mol
CAS Number 1351608-51-9

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It likely modulates the activity of enzymes and receptors, leading to various pharmacological effects. The exact pathways remain under investigation but may include:

  • Antioxidant Activity : Potential to scavenge free radicals.
  • Antimicrobial Activity : Inhibition of bacterial growth through interference with cellular processes.
  • Anticancer Properties : Induction of apoptosis in cancer cells via modulation of signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related methoxy-substituted compounds can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For example, derivatives with similar structural features have been shown to induce cytotoxicity in cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on Anticancer Activity :
    • A study published in the European Journal of Medicinal Chemistry explored the cytotoxic effects of methoxy-substituted urea derivatives on human cancer cell lines. The results indicated that these compounds effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations.
  • Antimicrobial Efficacy :
    • Research conducted on related compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of this compound:

Compound Biological Activity Notes
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxyethyl)ureaModerate antimicrobialLacks naphthyl group; reduced efficacy
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-phenylethyl)ureaLow anticancerDifferent receptor interactions

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-20-11-10-15(12-21(20)28-2)13-23-22(26)24-14-19(25)18-9-5-7-16-6-3-4-8-17(16)18/h3-12,19,25H,13-14H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEKHJGNCJXVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CC3=CC=CC=C32)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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